N'-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(4-bromothiophen-2-yl)methylidene]-2-chlorobenzohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the 3,4,5-trimethoxybenzene moiety, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C17H17BrN2O4 |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-4-6-13(18)7-5-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
RCMJIYYXJOWOOP-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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